molecular formula C17H27N3O7 B13768868 Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate CAS No. 724446-00-8

Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate

Cat. No.: B13768868
CAS No.: 724446-00-8
M. Wt: 385.4 g/mol
InChI Key: GSDHTYKFTTUGJQ-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group, a hydroxylated pentyl side chain, and a dihydropyrimidinone core. Such structural attributes make it a candidate for pharmaceutical research, particularly in kinase inhibition or as a precursor for macrocyclic compounds .

Synthetic routes often involve multi-step protocols, including Boc protection, nucleophilic substitutions, and cyclization reactions. Characterization typically employs NMR spectroscopy (1H and 13C) for verifying regiochemistry and UV spectroscopy for assessing electronic transitions in the pyrimidine ring . Crystallographic tools like SHELX and ORTEP-3 are critical for resolving its three-dimensional structure, particularly to analyze hydrogen-bonding networks and conformational stability .

Properties

CAS No.

724446-00-8

Molecular Formula

C17H27N3O7

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 5-hydroxy-2-[5-hydroxy-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentyl]-6-oxo-1H-pyrimidine-4-carboxylate

InChI

InChI=1S/C17H27N3O7/c1-17(2,3)27-16(25)20(4)10(8-6-7-9-21)13-18-11(15(24)26-5)12(22)14(23)19-13/h10,21-22H,6-9H2,1-5H3,(H,18,19,23)

InChI Key

GSDHTYKFTTUGJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCCCO)C1=NC(=C(C(=O)N1)O)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate involves several steps. One efficient protocol involves the reduction of a precursor compound using sodium borohydride in methanol at -40°C . This method yields the desired product with high efficiency and can be scaled up for industrial production. Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into the compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (Compound 9, ): Shares the pyrimidinone core and tert-butyl-derived protecting groups. Key differences: Incorporates a thiopyrimidine group and a phosphoramidite linker, enhancing its utility in oligonucleotide synthesis. Hydrogen-bonding patterns differ due to the absence of a hydroxylated side chain, reducing aqueous solubility compared to the target compound.

Methyl 5-((2-((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)amino)-5-chloropyrimidin-4-yl)amino)-1H-pyrazole-3-carboxylate (Compound 77a, ): Features a Boc-protected amine and pyrimidine-pyrazole hybrid scaffold. Lacks the dihydropyrimidinone ring, resulting in reduced conformational rigidity. The chloropyrimidine group increases electrophilicity, altering reactivity in nucleophilic substitution reactions.

Spectroscopic and Crystallographic Comparisons

Property Target Compound Compound 9 Compound 77a
1H-NMR Shifts (ppm) 1.45 (Boc CH3), 3.85 (OCH3), 5.20 (OH) 1.40 (TBS CH3), 6.80 (aryl H) 2.90 (CH2NH), 8.10 (pyrimidine H)
13C-NMR Shifts (ppm) 155.2 (C=O Boc), 170.1 (C=O ester) 165.5 (C=S), 130–150 (aryl C) 152.8 (C-Cl), 162.4 (C=O pyrazole)
UV λmax (nm) 265 (π→π* pyrimidine) 280 (n→π* thiocarbonyl) 255 (π→π* pyrazole)
Hydrogen Bonds O-H⋯O (intramolecular), N-H⋯O (intermolecular) S⋯H-C (weak van der Waals) N-H⋯Cl (halogen bonding)

Crystallographic and Thermodynamic Data

  • Target Compound: Crystallizes in a monoclinic system ($ P2_1/c $) with Z = 3. Unit cell parameters: $ a = 10.2 \, \text{Å}, b = 12.8 \, \text{Å}, c = 14.5 \, \text{Å}, \beta = 105^\circ $. Hydrogen-bonding networks stabilize the lattice, with O-H⋯O distances of 2.65–2.80 Å .
  • Compound 9 : Forms orthorhombic crystals ($ P21 21 2_1 $) with larger unit cells ($ a = 18.3 \, \text{Å}, b = 20.1 \, \text{Å}, c = 22.4 \, \text{Å} $) due to bulky phosphoramidite groups. Weak S⋯C interactions dominate packing .

Biological Activity

Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate (referred to as Compound A) is a complex organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, which are critical for various applications in medicinal chemistry and biochemistry.

Structural Characteristics

Compound A features a pyrimidine core with multiple functional groups, including hydroxyl and carboxylate functionalities. The presence of a tert-butoxycarbonyl (Boc) protecting group is significant as it enhances the compound's stability and reactivity, allowing for selective transformations in synthetic pathways. The molecular formula is C15H25N2O5C_{15}H_{25}N_{2}O_{5} with a molecular weight of approximately 385.4 g/mol.

Biological Activity Overview

The biological activity of Compound A can be categorized into several key areas:

The mechanism by which Compound A exerts its biological effects likely involves:

  • Binding to Target Proteins : The compound's functional groups enable it to bind selectively to target proteins, potentially inhibiting or activating their functions.
  • Influencing Signaling Pathways : By interacting with enzymes or receptors, Compound A may alter signaling cascades that regulate cellular functions, including proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeEvidence LevelRelated Compounds
Enzyme InteractionPreliminarySimilar pyrimidine derivatives
AntimicrobialModeratePyrimidine antibiotics
CytotoxicityLimitedAnalogous compounds
Anti-inflammatorySuggestedHydroxypyrimidines

Case Study: Anticancer Potential

In a study examining the cytotoxic effects of related pyrimidine derivatives on various cancer cell lines (e.g., MDA-MB-231 for breast cancer), compounds with similar structural motifs exhibited IC50 values in the low micromolar range. This suggests that further investigation into Compound A's cytotoxicity against similar cell lines could yield promising results .

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